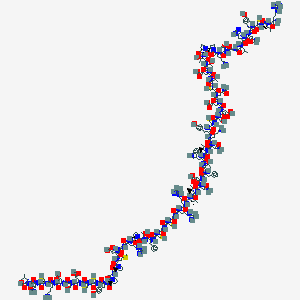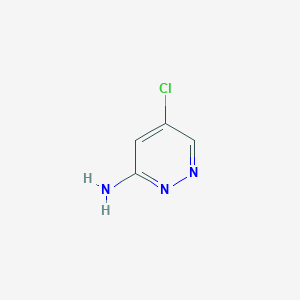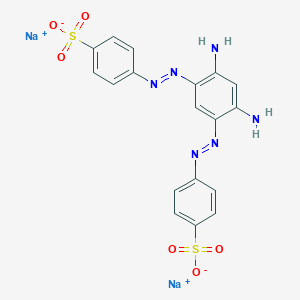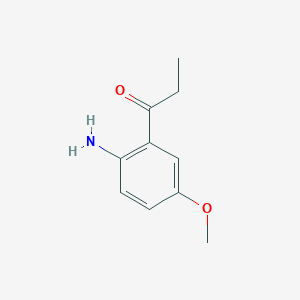
2-氯-4-甲基苯胺
描述
2-Chloro-4-methylaniline, also known as 4-amino-3-chlorotoluene, is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methyl group at the fourth position. This compound is a clear yellow to pale brown liquid at room temperature and is used in various chemical synthesis processes .
科学研究应用
2-Chloro-4-methylaniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
作用机制
Target of Action
2-Chloro-4-methylaniline, also known as 2-Chloro-p-toluidine or 4-Amino-3-chlorotoluene , is a chemical compound used in various applicationsIt’s known to be used as an intermediate in the synthesis of other compounds .
Mode of Action
It’s known that it can participate in various chemical reactions due to the presence of the amino (-nh2) and chloro (-cl) functional groups . These groups can undergo reactions with other compounds, leading to changes in their structure and properties.
Biochemical Pathways
For example, it has been used as an intermediate in the preparation of reverse transcriptase inhibitors of HIV-1 .
Result of Action
It’s known that this compound can be toxic and is a severe eye and skin irritant . It’s also reported to emit toxic fumes of Chlorine and Nitrogen oxides when heated to decomposition .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-methylaniline can be influenced by various environmental factors. For instance, it’s recommended to be stored in a dark place under an inert atmosphere at room temperature . This suggests that exposure to light or reactive gases could potentially affect its stability and efficacy.
生化分析
Biochemical Properties
The biochemical properties of 2-Chloro-4-methylaniline are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For example, it has been reported that 2-Chloro-4-methylaniline can be metabolized by a soil pseudomonad via an ortho-cleavage pathway .
Cellular Effects
The cellular effects of 2-Chloro-4-methylaniline are not well-studied. It is known that similar compounds, such as 4-chloro-o-toluidine, can have significant effects on cells. For example, 4-chloro-o-toluidine has been shown to induce hemangiosarcomas and hemangioendotheliomas in mice
Molecular Mechanism
It is known that similar compounds can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
The effects of 2-Chloro-4-methylaniline at different dosages in animal models are not well-studied. It is known that similar compounds can have dose-dependent effects. For example, the LD50 (oral, rats) for 4-chloro-o-toluidine is 670 mg/kg
Metabolic Pathways
The metabolic pathways of 2-Chloro-4-methylaniline are not fully understood. It is known that similar compounds can be metabolized via various pathways. For example, 4-chloro-o-toluidine can be metabolized via the nitrosation pathway
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-methylaniline can be synthesized through several methods. One common method involves the chlorination of 4-methylaniline (p-toluidine) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Another method involves the reduction of 2-chloro-4-nitrotoluene. This process includes the nitration of 4-chlorotoluene to form 2-chloro-4-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of 2-chloro-4-methylaniline often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions
2-Chloro-4-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 2-chloro-4-methylcyclohexylamine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-chloro-4-methylcyclohexylamine.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Chloro-6-methylaniline: Similar in structure but with the chlorine atom at the sixth position.
4-Chloro-2-methylaniline: Similar in structure but with the chlorine atom at the fourth position.
2-Chloroaniline: Lacks the methyl group, only has the chlorine atom at the second position.
Uniqueness
2-Chloro-4-methylaniline is unique due to the specific positioning of the chlorine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYLSRFSXKAYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022083 | |
| Record name | 2-Chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; [MSDSonline] | |
| Record name | 2-Chloro-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3091 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
219 °C @ 732 MM HG | |
| Record name | 2-CHLORO-P-TOLUIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOL IN WATER, ACETONE | |
| Record name | 2-CHLORO-P-TOLUIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.151 @ 20 °C | |
| Record name | 2-CHLORO-P-TOLUIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
615-65-6 | |
| Record name | 2-Chloro-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-chloro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59ISJ2KO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLORO-P-TOLUIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
7 °C | |
| Record name | 2-CHLORO-P-TOLUIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary metabolic pathways of 2-Chloro-4-methylaniline in rat liver microsomes and how does this relate to its mutagenicity?
A1: Research on rat liver microsomes revealed that 2-Chloro-4-methylaniline undergoes metabolism primarily through side-chain C-hydroxylation, leading to the formation of benzyl alcohols and benzaldehydes, and N-hydroxylation, resulting in hydroxylamines and nitroso derivatives []. Interestingly, aromatic ring hydroxylation was not found to be a major metabolic route for this compound. Notably, the rate of N-hydroxylation was found to be higher for 2-Chloro-4-methylaniline compared to its 2-bromo counterpart, which aligns with its observed higher mutagenicity [].
Q2: How does the halogen substituent in 2-halogenated 4-methylanilines affect their microsomal metabolism?
A2: Studies have shown that the type of halogen substituent in 2-halogenated 4-methylanilines can significantly influence their rate of microsomal metabolism. Specifically, the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline []. This suggests that the larger and more easily polarizable bromine atom facilitates the C-hydroxylation process. Conversely, N-hydroxylation rates follow a different trend: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline []. This variation highlights the complex interplay between halogen size, electronic properties, and enzyme specificity in determining metabolic pathways.
Q3: What novel metabolite of 2-halogenated 4-methylanilines was identified in rat liver microsomes?
A3: In addition to the typical metabolites, a novel microsomal metabolite identified as a secondary amine, specifically a halogenated N-(4'-aminobenzyl)-4-methylaniline, was discovered during the investigation of 2-halogenated 4-methylanilines []. This finding underscores the potential for complex and unexpected metabolic transformations of these compounds.
Q4: How does the stability of nitrenium ions relate to the genotoxicity of 2-Chloro-4-methylaniline?
A4: In silico analysis revealed that 2-Chloro-4-methylaniline forms a relatively stable nitrenium ion, as indicated by its AM1 value []. This stability is thought to contribute to its high mutagenic potential, which was confirmed by its significant activity in Ames tests []. These findings suggest that the formation of stable electrophilic intermediates like nitrenium ions may play a key role in the genotoxicity of 2-Chloro-4-methylaniline.
Q5: Can you elaborate on the analytical techniques employed in the study of 2-Chloro-4-methylaniline and its metabolites?
A5: Researchers utilized High-performance liquid chromatography (HPLC) to separate and identify the metabolites of 2-Chloro-4-methylaniline generated by rat liver microsomes []. This technique allowed for the detection and quantification of various metabolites, including those produced through C-hydroxylation and N-hydroxylation. Moreover, other studies employed techniques like Fourier transform infrared (FT-IR) and FT-Raman spectroscopy in conjunction with theoretical calculations to elucidate the molecular structure and vibrational characteristics of 2-Chloro-4-methylaniline [, ]. This combined approach provides a comprehensive understanding of the compound's physicochemical properties.
Q6: What are the implications of 2-Chloro-4-methylaniline being detected in environmental water samples?
A6: The detection of 2-Chloro-4-methylaniline in environmental water samples raises concerns due to its known mutagenicity [, ]. This finding highlights the need for sensitive analytical methods, such as hollow fiber-based liquid-phase microextraction coupled with capillary electrophoresis and amperometric detection, to monitor its presence in water resources []. Such monitoring is crucial for assessing potential ecological risks and safeguarding human health.
Q7: Beyond its potential genotoxicity, are there other notable properties or applications of 2-Chloro-4-methylaniline?
A7: While the toxicological profile of 2-Chloro-4-methylaniline is a significant area of research, it's also a key building block in the synthesis of various organic compounds. For instance, it serves as a precursor for developing novel oxime derivatives exhibiting antioxidant activities []. Additionally, 2-Chloro-4-methylaniline is employed in the synthesis of disazo disperse dyes, which find applications in textile dyeing, specifically for nylon 6 fabrics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![trans-6-Methyl-4-ethylamino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide](/img/structure/B104708.png)
